molecular formula C22H20ClNO2 B4945654 9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole

9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole

Cat. No.: B4945654
M. Wt: 365.8 g/mol
InChI Key: MMIPXPFDMHGTMT-UHFFFAOYSA-N
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Description

9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole is a complex organic compound with the molecular formula C30H28N2O2 It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical polymerization techniques. Interfacial polymerization is one such method, which allows for the production of high molecular weight polymers with excellent yield .

Chemical Reactions Analysis

Types of Reactions

9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while reduction may yield simpler carbazole derivatives .

Scientific Research Applications

9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: A simpler carbazole derivative with similar structural properties.

    3,6-Dimethyl-9H-carbazole: A methylated derivative of carbazole.

    9-Butyl-9H-carbazole: A butylated derivative of carbazole.

Uniqueness

9-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]carbazole is unique due to its specific structural features, including the presence of the chlorophenoxy and ethoxy groups. These features contribute to its distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .

Properties

IUPAC Name

9-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2/c23-19-9-3-6-12-22(19)26-16-15-25-14-13-24-20-10-4-1-7-17(20)18-8-2-5-11-21(18)24/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIPXPFDMHGTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOCCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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